molecular formula C21H19N3O6S B1233284 4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester

4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester

Cat. No.: B1233284
M. Wt: 441.5 g/mol
InChI Key: LDVMGQIHEPYHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester is a member of phthalazines.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives for Anti-inflammatory Activities : Certain derivatives of phthalazinecarboxylic acid, such as 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, have been synthesized and demonstrated moderate anti-inflammatory activity in studies (Tozkoparan et al., 1999).
  • Evaluation of Esters for Antihypertensive Properties : Certain esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) have been prepared and evaluated as progenitors of the amino acid, showcasing oral antihypertensive effectiveness in spontaneously hypertensive rats (Saari et al., 1984).

Ecological and Environmental Research

  • Study of Phthalic Acid Esters in Ecosystems : Research has delved into the occurrence of Phthalic Acid Esters (PAEs) in natural sources like plants, algae, and microorganisms, suggesting the possibility of their biosynthesis in nature. The roles of PAEs in allelopathic, antimicrobial, insecticidal, and other biological activities have been explored, indicating their impact on ecosystem functioning and public health (Huang et al., 2021).

Pharmacological and Toxicological Research

  • Examination of Phthalates' Ecotoxicological Effects : Studies have assessed the ecotoxicological effects of PAEs like dimethyl phthalate (DMP), di-n-octyl phthalate (DOP), and butyl benzyl phthalate (BBP) on organisms such as earthworms (Eisenia fetida), revealing their potential to cause oxidative stress, enzyme activity changes, and DNA damage (Song et al., 2019).

Drug Metabolism and Prodrug Research

  • Identification and Characterization of Metabolites : Research on novel nitric oxide donors like ZJM-289, which is a derivative of 3-n-butylphthalide, has involved identifying its major metabolites in biological matrices like rat plasma, bile, urine, and feces. This includes studying the pharmacologically active metabolites and their contributions to the drug's efficacy (Li et al., 2011).

Properties

Molecular Formula

C21H19N3O6S

Molecular Weight

441.5 g/mol

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-oxo-3-phenylphthalazine-1-carboxylate

InChI

InChI=1S/C21H19N3O6S/c25-18(22-14-10-11-31(28,29)13-14)12-30-21(27)19-16-8-4-5-9-17(16)20(26)24(23-19)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,25)

InChI Key

LDVMGQIHEPYHJY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.